Specific Scientific Field: Virology and antiviral drug development.
Summary of the Application: Kobe2602 has been investigated for its potential to inhibit the transcription and replication of Ebola viruses (EBOV) EBOV causes hemorrhagic fever in humans with high morbidity and fatalityKobe2602 emerged as a lead compound due to its ability to disrupt the interaction between the viral protein VP30 and nucleoprotein (NP), which is crucial for EBOV RNA synthesis and propagation .
Experimental Procedures:Specific Scientific Field: Cancer research and signal transduction pathways.
Summary of the Application: Kobe2602 is a novel small-molecule compound that inhibits the interaction between Ras and Raf proteins. Ras-Raf signaling plays a critical role in cell proliferation and cancer progression. Kobe2602 disrupts this interaction, making it a potential therapeutic target for cancer treatment .
Experimental Procedures:Kobe2602 is a small-molecule inhibitor specifically designed to target the interaction between Ras and Raf proteins, which play critical roles in cell signaling pathways associated with cancer. This compound has demonstrated the capability to inhibit the binding of H-Ras·GTP to c-Raf-1 RBD (Raf-binding domain) with a Ki value of 149 μM, indicating its potency as an inhibitor in cellular contexts . The molecular formula of Kobe2602 is , and it has a molecular weight of 419.31 g/mol.
The compound is typically utilized in concentrations ranging from 2 μM to 20 μM in cellular assays, and it is soluble in dimethyl sulfoxide (DMSO) with a maximum concentration of 39.0 mg/mL.
Kobe2602 has shown promising biological activity, particularly in cancer research:
The synthesis of Kobe2602 involves multiple steps that include the preparation of intermediate compounds. Although specific details regarding the synthetic routes are proprietary, it is known that the compound is produced under stringent quality control measures to ensure high purity, typically exceeding 98% . The compound is generally supplied as a powder for research purposes.
Kobe2602 has various applications in scientific research:
Kobe2602 has been involved in numerous interaction studies focusing on its mechanism of action:
Several compounds exhibit similarities to Kobe2602, primarily concerning their roles as Ras inhibitors:
Kobe2602 stands out due to its specific inhibition of the Ras-Raf interaction with a relatively high Ki value of 149 μM, making it a valuable candidate for further research into targeted cancer therapies. Its ability to inhibit multiple downstream kinases also highlights its potential utility in various therapeutic contexts beyond oncology.
Based on extensive research into the scientific literature, no direct X-ray crystallography data has been reported specifically for kobe2602 itself [1] [2]. The structural characterization of kobe2602 has been primarily achieved through Nuclear Magnetic Resonance spectroscopy studies and computational modeling approaches rather than traditional X-ray crystallographic methods [1] [2].
The absence of crystal structure data for kobe2602 can be attributed to its low water solubility, which presents significant challenges for crystallization studies [1] [2]. The compound exhibits limited solubility in aqueous systems, with DMSO being the preferred solvent for dissolution, achieving concentrations of 39.0-50.0 milligrams per milliliter [3] [4] [5]. This solubility profile has necessitated alternative structural characterization approaches.
However, the development of kobe2602 was informed by X-ray crystallographic studies of the target protein, Ras-guanosine triphosphate [1] [2]. The structure-based drug design approach utilized high-resolution crystal structures of M-Ras P40D in complex with guanosine 5'-(β,γ-imido)triphosphate, which revealed unique surface pockets suitable for small molecule binding [1] [2]. These crystallographic insights of the target protein provided the foundation for computational docking screens that led to the identification of kobe2602 [1] [2].
Nuclear Magnetic Resonance spectroscopy has served as the primary method for structural characterization of kobe2602 and its analogs [1] [2]. Due to the low water solubility of kobe2602 that precluded direct Nuclear Magnetic Resonance nuclear Overhauser effect measurements, researchers employed a water-soluble analog designated kobe2601 to elucidate the binding mode and molecular interactions [1] [2].
The Nuclear Magnetic Resonance structural characterization was performed using the H-Ras T35S mutant in complex with guanosine 5'-(β,γ-imido)triphosphate [1] [2]. This mutant was specifically chosen because the T35S mutation eliminated the slow conformational exchange process that rendered Nuclear Magnetic Resonance analysis of wild-type protein impractical [1] [2].
Nuclear Overhauser Effect contacts were detected between the benzene rings of kobe2601 and specific side chains of H-Ras T35S- guanosine 5'-(β,γ-imido)triphosphate, providing critical distance constraints for structure calculation [1] [2]. The collected Nuclear Magnetic Resonance data enabled determination of the tertiary structure of the H-Ras T35S- guanosine 5'-(β,γ-imido)triphosphate–kobe2601 complex [1] [2].
Backbone amide 1H, 15N heteronuclear single quantum coherence spectra of H-Ras- guanosine 5'-(β,γ-imido)triphosphate revealed significant chemical shift changes and line broadening upon addition of kobe2601 [1] [2]. The resonances from Leucine-56, Methionine-67, and neighboring residues underwent the most pronounced perturbations, indicating direct interaction with the compound binding site [1] [2].
The chemical shift perturbation data provided complementary evidence for the binding pocket location and confirmed that kobe2602 and its analogs share a common binding region with the Nuclear Magnetic Resonance-characterized kobe2601 complex [1] [2].
Additional Nuclear Magnetic Resonance characterization was performed using relaxation-edited one-dimensional 1H Nuclear Magnetic Resonance spectroscopy to assess the binding specificity of kobe2602 to various small guanosine triphosphate binding proteins [1] [2]. These studies demonstrated that kobe2602 binds efficiently to M-Ras, Rap2A, and RalA, but shows weaker binding to Rap1A compared to H-Ras [1] [2].
The structure-activity relationships of kobe2602 have been extensively characterized through comparative analysis with its parent compound kobe0065 and related analogs [1] [6] [7]. These studies reveal critical molecular features that influence biological activity and binding affinity.
Both kobe2602 and kobe0065 share a common hydrazinecarbothioamide scaffold featuring a 2,6-dinitro-4-(trifluoromethyl)phenyl moiety [3] [8] [7]. This core framework is essential for Ras-Raf interaction inhibition, with the trifluoromethyl and dinitro substituents contributing significantly to binding affinity [1] [6].
The primary structural distinction between kobe2602 and kobe0065 lies in the terminal aromatic substituent [7] [9]. Kobe2602 contains a 4-fluorophenyl group, while kobe0065 features a 3-chloro-4-methylphenyl moiety [7] [9]. This structural modification results in measurable differences in biological activity:
Parameter | Kobe2602 | Kobe0065 |
---|---|---|
Ki Value for H-Ras- GTP-c-Raf-1 binding | 149 ± 55 μM | 46 ± 13 μM |
IC50 for colony formation | 1.4 μM | 0.5 μM |
Molecular weight | 419.31 g/mol | 449.79 g/mol |
The structure-activity analysis reveals that kobe0065 exhibits approximately three-fold higher binding affinity than kobe2602 for the H-Ras- guanosine triphosphate-c-Raf-1 interaction [7] [9]. This difference suggests that the 3-chloro-4-methylphenyl substitution provides more favorable interactions within the binding pocket compared to the 4-fluorophenyl group [7] [9].
Despite differences in biochemical binding affinity, both compounds demonstrate comparable cellular activities for Ras-Raf binding inhibition, with IC50 values around 10 μM [1] [6]. This suggests that cellular uptake and distribution factors may influence the observed activity differences beyond simple binding affinity [1].
Structure-activity studies demonstrate that both kobe2602 and kobe0065 exhibit selectivity for cancer cells harboring activated ras oncogenes [1] [6]. The compounds effectively inhibit colony formation in cells carrying K-rasG12V, H-rasG12V, N-rasQ61L, and H-rasG13D mutations, while showing reduced activity against cells without ras mutations [1].
The structural comparison between kobe2602 and kobe0065 reveals both conserved and divergent molecular features that influence their biological properties [7] [9] [10]. Both compounds maintain the essential hydrazinecarbothioamide linker and the 2,6-dinitro-4-(trifluoromethyl)phenyl core, which are critical for Ras binding [7] [9].
The key structural difference between kobe2602 and kobe0065 resides in the terminal aromatic ring substitution:
Kobe2602: Features a 4-fluorophenyl group with a single fluorine substituent at the para position [8] [11]. This substitution pattern provides:
Kobe0065: Contains a 3-chloro-4-methylphenyl group with dual substitution [7] [9]. This arrangement offers:
The structural modifications result in distinct physicochemical profiles:
Property | Kobe2602 | Kobe0065 |
---|---|---|
Molecular Formula | C14H9F4N5O4S | C15H11ClF3N5O4S |
Molecular Weight | 419.31 g/mol | 449.79 g/mol |
Halogen Content | 4 Fluorine atoms | 3 Fluorine + 1 Chlorine |
Solubility in DMSO | 39.0-50.0 mg/mL | 42.5-50.5 mg/mL |
Nuclear Magnetic Resonance structural studies using the water-soluble analog kobe2601 provide insights into the binding mode shared by the kobe compound family [1] [2]. The fluorobenzene moiety of kobe2601 was located in close proximity to Lysine-5, Leucine-56, Methionine-67, Glutamine-70, Tyrosine-71, and Threonine-74 of H-Ras [1] [2]. These residues form a hydrophobic surface pocket in the neighborhood of switch I, indicating insertion through hydrophobic interactions [1] [2].
Beyond kobe0065, additional analogs have been characterized:
Kobe2601: A water-soluble analog developed specifically for Nuclear Magnetic Resonance studies [1] [2]. This compound exhibits weaker inhibitory activity (Ki = 773 ± 49 μM) but provides crucial structural information about the binding mode [1] [2].
The comparative analysis reveals that while the 2,6-dinitro-4-(trifluoromethyl)phenyl core is essential for activity, the terminal aromatic substitution significantly modulates potency [7] [9]. The enhanced activity of kobe0065 over kobe2602 suggests that the binding pocket accommodates bulkier substituents favorably, potentially through additional hydrophobic or van der Waals interactions [7] [9].
The structure-activity relationships identified through comparison of kobe2602, kobe0065, and related analogs provide guidance for future optimization efforts [1]. The data suggest that modifications to the terminal aromatic ring can significantly impact activity, while the core hydrazinecarbothioamide scaffold should be preserved for maintaining Ras binding capability [1] [7] [9].